molecular formula C8H10ClN B14867106 3-(Chloromethyl)-4,5-dimethylpyridine

3-(Chloromethyl)-4,5-dimethylpyridine

Cat. No.: B14867106
M. Wt: 155.62 g/mol
InChI Key: SBGFIUFBIRHMLU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4,5-dimethylpyridine (CAS 72093-06-2) is a pyridine derivative with the molecular formula C₇H₈ClN. Its structure features a pyridine ring substituted with a chloromethyl group at the 3-position and methyl groups at the 4- and 5-positions. This compound is of interest in organic synthesis due to the reactivity of the chloromethyl group, which can participate in nucleophilic substitution or cross-coupling reactions. Applications may include its use as a building block for pharmaceuticals, agrochemicals, or ligands in catalysis .

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

3-(chloromethyl)-4,5-dimethylpyridine

InChI

InChI=1S/C8H10ClN/c1-6-4-10-5-8(3-9)7(6)2/h4-5H,3H2,1-2H3

InChI Key

SBGFIUFBIRHMLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4,5-dimethylpyridine typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4,5-dimethylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include derivatives where the chloromethyl group is replaced by other functional groups.

    Oxidation: Oxidation can lead to the formation of pyridine carboxylic acids.

    Reduction: Reduction can yield various alcohol derivatives.

Scientific Research Applications

3-(Chloromethyl)-4,5-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4,5-dimethylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can modulate biological pathways and lead to desired effects.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The positional arrangement of substituents on the pyridine ring significantly alters chemical reactivity and physical properties. Below is a comparison with isomers and analogs:

Compound Name CAS Number Molecular Formula Substituent Positions Key Features
3-(Chloromethyl)-4,5-dimethylpyridine 72093-06-2 C₇H₈ClN 3-(ClCH₂), 4-CH₃, 5-CH₃ Reactive chloromethyl group; methyl groups enhance steric bulk .
2-(Chloromethyl)-4,5-dimethylpyridine 756426-57-0 C₇H₈ClN 2-(ClCH₂), 4-CH₃, 5-CH₃ Chloromethyl at 2-position may alter electronic density and reactivity .
5-Chloro-2,3-dimethylpyridine 72093-08-4 C₇H₈ClN 5-Cl, 2-CH₃, 3-CH₃ Chlorine at 5-position; lacks reactive chloromethyl group .
3-Chloro-2,5-dimethylpyridine 72093-10-8 C₇H₈ClN 3-Cl, 2-CH₃, 5-CH₃ Chlorine replaces chloromethyl; methyl positions differ .

Key Observations :

  • Reactivity : The chloromethyl group in this compound offers a reactive site for further functionalization, unlike chlorine-substituted analogs (e.g., 72093-08-4 or 72093-10-8) .

Substituted Pyridines with Alternative Functional Groups

Substituents such as methoxy or trifluoromethyl groups introduce distinct electronic effects:

Compound Name CAS Number Molecular Formula Substituents Key Features
5-Chloro-2,3-dimethoxypyridin-4-ol - C₈H₉ClNO₃ 5-Cl, 2-OCH₃, 3-OCH₃, 4-OH Methoxy groups are electron-donating; hydroxyl adds polarity .
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine 756426-57-0 C₈H₅ClF₆N 2-(ClCH₂), 4-CF₃, 6-CF₃ Trifluoromethyl groups are electron-withdrawing; enhances electrophilicity .

Key Observations :

  • Electronic Effects : Methoxy groups (electron-donating) increase ring electron density, while trifluoromethyl groups (electron-withdrawing) deactivate the pyridine ring, directing reactions to specific positions .
  • Polarity : Hydroxyl and methoxy substituents (e.g., in 5-Chloro-2,3-dimethoxypyridin-4-ol) improve water solubility compared to methyl or chloromethyl groups .

Bicyclic Pyridine Derivatives

Compound Name CAS Number Molecular Formula Structure Key Features
5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine 1044770-63-9 C₈H₈ClN₃ Imidazo[4,5-b]pyridine fused ring Bicyclic structure; potential pharmacological applications .
2-(Chloromethyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine 141118-71-0 C₉H₁₁ClN₂O Oxazolo-pyridine fused ring Tetrahydro ring reduces aromaticity; may serve as a ligand or drug intermediate .

Key Observations :

  • Bioactivity : Fused-ring systems (e.g., imidazo-pyridines) are common in drug discovery due to their ability to interact with biological targets .
  • Synthetic Utility : The tetrahydro-oxazolo-pyridine framework (e.g., 141118-71-0) could be used in asymmetric catalysis or as a chiral auxiliary .

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